molecular formula C22H22FN3OS B6516369 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide CAS No. 899905-51-2

2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6516369
CAS No.: 899905-51-2
M. Wt: 395.5 g/mol
InChI Key: DDMXVZBEFDXKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a spirocyclic diaza derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core. Its structure includes a 4-fluorophenyl substituent at position 3 of the spiro ring and a thioacetamide linker bonded to an N-phenyl group. The spirocyclic architecture and fluorophenyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-17-11-9-16(10-12-17)20-21(26-22(25-20)13-5-2-6-14-22)28-15-19(27)24-18-7-3-1-4-8-18/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMXVZBEFDXKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex spiro structure that contributes to its biological properties. Its molecular formula is C23H21FN3OS, with a molecular weight of approximately 413.50 g/mol. The presence of the fluorophenyl group is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, related compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
2bPC3 (prostate carcinoma)52
2cMCF-7 (breast cancer)100
ImatinibPC340

These findings suggest that the compound may exhibit significant cytotoxicity against prostate carcinoma and breast cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. The presence of nitrogen atoms in the diazaspiro structure may enhance its interaction with cellular targets involved in these processes. Additionally, compounds with similar structures have been shown to inhibit key signaling pathways associated with tumor growth.

Case Studies

A notable study investigated the effects of phenylacetamide derivatives on cancer cell lines using MTS assays. The results indicated that modifications to the phenyl group significantly influenced cytotoxicity:

  • Compounds with nitro substituents demonstrated higher activity compared to those with methoxy groups.
  • In vivo studies also suggested that these compounds could induce differentiation and apoptosis in cancer cells while maintaining low toxicity levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.

Core Structural Variations

Compound Name Core Structure Substituents at Position 3 Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,4-Diazaspiro[4.5]deca-1,3-diene 4-Fluorophenyl N-phenyl C₂₃H₂₂FN₃OS 407.50 Fluorine enhances lipophilicity; spiro ring confers rigidity .
2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide () 1,4-Diazaspiro[4.5]deca-1,3-diene 3,4-Dichlorophenyl N-phenyl C₂₃H₂₀Cl₂N₃OS 473.40 Dichloro substitution increases steric bulk and electron-withdrawing effects, potentially altering target selectivity .
2-{[8-Ethyl-3-(4-Fluorophenyl)-1,4,8-Triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide () 1,4,8-Triazaspiro[4.5]deca-1,3-diene 4-Fluorophenyl N-(4-ethylphenyl) C₂₅H₂₉FN₄OS 452.59 Additional nitrogen in the spiro ring and ethylphenyl group may improve solubility or modulate receptor interactions .
N-(4-Bromophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide () 1,4-Diazaspiro[4.5]deca-1,3-diene 3,4-Dichlorophenyl N-(4-bromophenyl) C₂₂H₂₀BrCl₂N₃OS 525.29 Bromine introduces steric and electronic effects distinct from fluorine or chlorine .

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine/Bromine: The 4-fluorophenyl group in the target compound reduces metabolic oxidation compared to non-halogenated analogs, while maintaining moderate lipophilicity (clogP ~3.5 estimated). Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions in target binding pockets, as seen in related spirocyclic DAT inhibitors () .
  • Spiro Ring Modifications :

    • The 1,4,8-triazaspiro analog () introduces an additional nitrogen, which could alter basicity and hydrogen-bonding capacity compared to the 1,4-diazaspiro core .
    • Ethyl or methyl groups on the spiro nitrogen (e.g., ) may influence conformational flexibility and steric hindrance .

Crystallographic and Conformational Insights

  • Crystal Packing and Hydrogen Bonding: Analogous N-substituted 2-arylacetamides (e.g., ) exhibit planar amide groups and form dimeric structures via N–H⋯O hydrogen bonds (R₂²(10) motifs), which stabilize crystal lattices and may correlate with solid-state stability . The spirocyclic core in the target compound likely restricts rotational freedom, reducing entropic penalties upon binding compared to non-spiro analogs .
  • Dihedral Angle Variations :

    • In dichlorophenyl analogs (), dihedral angles between the aryl and spiro rings range from 44.5° to 77.5°, influencing molecular shape and complementarity to biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.